molecular formula C47H53NO14 B132749 9-Dihydrotaxol CAS No. 148584-53-6

9-Dihydrotaxol

Cat. No. B132749
M. Wt: 855.9 g/mol
InChI Key: RIYRAFARMCGSSW-UWNPAEFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Dihydrotaxol is a natural product that is derived from the bark of the Pacific yew tree. It has been found to have significant anti-cancer properties and is currently being studied for its potential use in cancer treatment. The purpose of

Mechanism Of Action

The mechanism of action of 9-Dihydrotaxol is complex and involves several pathways. One of the primary mechanisms is the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and the induction of apoptosis. Additionally, 9-Dihydrotaxol has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-Dihydrotaxol are significant. The compound has been found to induce apoptosis in cancer cells, inhibit cell division, and reduce the size of tumors. It has also been found to have anti-inflammatory properties and may be useful in treating other conditions, such as arthritis.

Advantages And Limitations For Lab Experiments

One of the major advantages of 9-Dihydrotaxol is its effectiveness against a wide range of cancer types. It has also been found to have a low toxicity profile, which makes it a promising candidate for cancer treatment. However, the synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound is expensive to produce, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 9-Dihydrotaxol. One area of focus is the development of more efficient synthesis methods that can reduce the cost of production. Additionally, researchers are exploring the use of 9-Dihydrotaxol in combination with other cancer treatments, such as chemotherapy and radiation therapy. There is also ongoing research into the potential use of 9-Dihydrotaxol in the treatment of other conditions, such as autoimmune diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 9-Dihydrotaxol is a promising compound that has significant anti-cancer properties. The synthesis of the compound is complex, but it has been found to be effective against a wide range of cancer types. The compound works by inhibiting cell division and inducing apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research and development that could lead to new treatments for cancer and other conditions.

Synthesis Methods

The synthesis of 9-Dihydrotaxol is a complex process that involves several steps. The first step is the extraction of the compound from the bark of the Pacific yew tree. This is followed by a series of chemical reactions that convert the extracted compound into 9-Dihydrotaxol. The final product is purified using chromatography techniques to remove any impurities.

Scientific Research Applications

The anti-cancer properties of 9-Dihydrotaxol have been extensively studied in scientific research. It has been found to be effective against a wide range of cancer types, including breast, lung, ovarian, and prostate cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.

properties

CAS RN

148584-53-6

Product Name

9-Dihydrotaxol

Molecular Formula

C47H53NO14

Molecular Weight

855.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H53NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-40,51-53,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,39-,40-,45+,46-,47+/m0/s1

InChI Key

RIYRAFARMCGSSW-UWNPAEFKSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C

SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C

synonyms

9(R)-dihydrotaxol
9-dihydro-taxol
9-dihydrotaxol

Origin of Product

United States

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